2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran
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Overview
Description
2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl group and a methylcyclohexyl group
Preparation Methods
The synthesis of 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran typically involves the bromination of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with bromomethylcyclohexane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine and a solvent like benzene . The mixture is stirred and cooled to around 0°C before the addition of the bromomethylcyclohexane. The reaction is then allowed to proceed at room temperature for several hours, followed by purification through distillation or chromatography.
Chemical Reactions Analysis
2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Addition Reactions: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar compounds to 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran include:
Tetrahydrofuran: A simpler compound with a similar ring structure but without the bromomethyl and methylcyclohexyl substitutions.
Bromomethylcyclohexane: Contains the bromomethyl group but lacks the tetrahydrofuran ring.
Cyclohexylmethanol: Similar in structure but with a hydroxyl group instead of the bromomethyl group.
The uniqueness of this compound lies in its combination of the tetrahydrofuran ring and the bromomethyl and methylcyclohexyl groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C13H23BrO2 |
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Molecular Weight |
291.22 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)-4-methylcyclohexyl]oxymethyl]oxolane |
InChI |
InChI=1S/C13H23BrO2/c1-11-4-6-13(10-14,7-5-11)16-9-12-3-2-8-15-12/h11-12H,2-10H2,1H3 |
InChI Key |
DCUGNQPNWSEZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OCC2CCCO2 |
Origin of Product |
United States |
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